molecular formula C20H20N6O3 B2481684 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-93-9

7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2481684
CAS No.: 443329-93-9
M. Wt: 392.419
InChI Key: VBSNOBXAJBHSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
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Scientific Research Applications

Biological and Pharmacological Research

  • Occupational Asthma from Chemical Exposure : Research investigated the association of new-onset asthma with exposure to 3-amino-5-mercapto-1,2,4-triazole (AMT) in a chemical plant. The study found a significant incidence of work-related asthma among workers exposed to AMT, suggesting occupational hazards in chemical plants (Hnizdo et al., 2004).

  • Clinical Pharmacokinetics of Bioactive Pyridines : A study developed an accurate method for quantitating bioactive pyridines in human plasma and urine using hydrophilic liquid interaction chromatography tandem mass spectrometry. This research contributes to understanding the pharmacokinetics of pyridine-based structures in clinical settings (Lang et al., 2010).

Neurological Disorder Research

  • Neuroprotection in Parkinson’s Disease : Caffeine's effects on Parkinson's disease (PD) were investigated, emphasizing the role of adenosine receptor subtypes. The study highlighted the potential of certain adenosine receptor antagonists, sharing a structural resemblance with triazolo[1,5-a]pyrimidine, in treating neurodegenerative diseases like PD (Chen et al., 2001).

Metabolism and Excretion Studies

  • Metabolism of HIV-1 Protease Inhibitors : The study characterized the metabolism of L-735,524, an HIV-1 protease inhibitor, identifying major metabolic pathways and products in human urine. This research provides insights into the metabolic fate of complex molecules, including those with pyridine components (Balani et al., 1995).

  • Environmental Exposure to Pesticides : The extent of environmental exposure to organophosphorus and pyrethroid pesticides in preschool children was examined, emphasizing the importance of monitoring chemical exposure, including compounds with pyridinol structures, for public health policy development (Babina et al., 2012).

Future Directions

The future directions in the research of triazole compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-12-16(19(27)25-13-6-5-9-21-10-13)17(26-20(24-12)22-11-23-26)14-7-4-8-15(28-2)18(14)29-3/h4-11,17H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSNOBXAJBHSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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